molecular formula C15H12N2OS B14561537 6-[4-(4-Aminophenyl)-1,3-thiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one CAS No. 62178-10-3

6-[4-(4-Aminophenyl)-1,3-thiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B14561537
CAS No.: 62178-10-3
M. Wt: 268.3 g/mol
InChI Key: MZNMDJRKEUUWCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[4-(4-Aminophenyl)-1,3-thiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one is a complex organic compound that features a thiazole ring fused with a cyclohexadienone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(4-Aminophenyl)-1,3-thiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one typically involves multicomponent reactions. One common method includes the reaction of 2-chlorobenzothiazole, benzyl bromides, and phenols in acetonitrile under reflux conditions with triethylamine as a base . This method is efficient and yields high purity products.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and the use of readily available starting materials suggest that scaling up the synthesis could be feasible with appropriate optimization of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-[4-(4-Aminophenyl)-1,3-thiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the cyclohexadienone moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include quinone and hydroquinone derivatives, as well as substituted thiazole and cyclohexadienone compounds .

Scientific Research Applications

6-[4-(4-Aminophenyl)-1,3-thiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[4-(4-Aminophenyl)-1,3-thiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their function. The compound’s cytotoxic effects are believed to be due to its ability to interfere with cellular processes, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[4-(4-Aminophenyl)-1,3-thiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one is unique due to its combination of a thiazole ring and a cyclohexadienone structure, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for further research and development .

Properties

CAS No.

62178-10-3

Molecular Formula

C15H12N2OS

Molecular Weight

268.3 g/mol

IUPAC Name

2-[4-(4-aminophenyl)-1,3-thiazol-2-yl]phenol

InChI

InChI=1S/C15H12N2OS/c16-11-7-5-10(6-8-11)13-9-19-15(17-13)12-3-1-2-4-14(12)18/h1-9,18H,16H2

InChI Key

MZNMDJRKEUUWCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CS2)C3=CC=C(C=C3)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.